2-(4-Chlorophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(4-Chlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that features a combination of chlorophenoxy and dichlorophenyl groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves the reaction of 4-chlorophenol with 2-chloroacetohydrazide under basic conditions to form the intermediate 2-(4-chlorophenoxy)acetohydrazide. This intermediate is then reacted with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A common herbicide with a similar chlorophenoxy structure.
3,4-Dichlorophenylfuran: Shares the dichlorophenyl and furan moieties.
Uniqueness
2-(4-Chlorophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13Cl3N2O3 |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H13Cl3N2O3/c20-13-2-4-14(5-3-13)26-11-19(25)24-23-10-15-6-8-18(27-15)12-1-7-16(21)17(22)9-12/h1-10H,11H2,(H,24,25)/b23-10+ |
InChI Key |
DKPOXBPYRKVMSN-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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